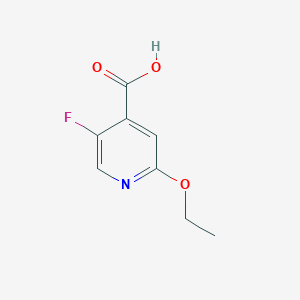

2-Ethoxy-5-fluoroisonicotinic acid

Beschreibung

2-Ethoxy-5-fluoroisonicotinic acid is a chemical compound with the molecular formula C8H8FNO3 and a molecular weight of 185.15 g/mol It is a derivative of isonicotinic acid, characterized by the presence of ethoxy and fluoro substituents on the pyridine ring

Eigenschaften

IUPAC Name |

2-ethoxy-5-fluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-2-13-7-3-5(8(11)12)6(9)4-10-7/h3-4H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRJYVIAPHVUJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C(=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-fluoroisonicotinic acid typically involves the reaction of 2-ethoxyisonicotinic acid with a fluorinating agent. One common method includes the use of fluorine gas or a fluorinating reagent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective introduction of the fluorine atom at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of 2-Ethoxy-5-fluoroisonicotinic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and reagents is crucial to minimize impurities and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-5-fluoroisonicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The ethoxy and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Cancer Treatment:

- Mechanism of Action: Compounds similar to 2-ethoxy-5-fluoroisonicotinic acid are being investigated for their ability to inhibit specific kinases involved in cancer progression, particularly B-Raf kinases. The inhibition of these kinases can lead to reduced tumor growth in hyperproliferative disorders such as melanoma and breast cancer .

- Case Studies: Research has shown that derivatives of isonicotinic acid exhibit promising anticancer properties. For instance, studies involving pyridine derivatives have demonstrated their efficacy against various cancer types, including prostate and lung cancers .

-

Antimicrobial Activity:

- Fluorinated Compounds: The incorporation of fluorine into bioactive molecules often enhances their antimicrobial properties. Research indicates that fluorinated isonicotinic acid derivatives can possess significant activity against various bacterial strains, making them candidates for developing new antibiotics .

- Neurodegenerative Diseases:

Synthesis and Development

The synthesis of 2-ethoxy-5-fluoroisonicotinic acid typically involves the introduction of the ethoxy and fluoro groups onto the isonicotinic acid framework. This process can be achieved through various synthetic routes, including nucleophilic substitution reactions and fluorination techniques using electrophilic or nucleophilic fluorinating agents .

Wirkmechanismus

The mechanism of action of 2-Ethoxy-5-fluoroisonicotinic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro group can enhance the compound’s binding affinity and selectivity for certain targets, while the ethoxy group may influence its solubility and bioavailability. The exact pathways involved would vary based on the specific biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

2-Ethoxy-5-fluoroisonicotinic acid can be compared with other isonicotinic acid derivatives, such as:

2-Ethoxyisonicotinic acid: Lacks the fluoro substituent, which may result in different chemical and biological properties.

5-Fluoroisonicotinic acid: Lacks the ethoxy group, potentially affecting its solubility and reactivity.

Isonicotinic acid: The parent compound, which lacks both ethoxy and fluoro groups, serving as a baseline for comparison.

The presence of both ethoxy and fluoro groups in 2-Ethoxy-5-fluoroisonicotinic acid makes it unique, potentially offering a combination of properties not found in its individual analogs.

Biologische Aktivität

2-Ethoxy-5-fluoroisonicotinic acid (EFIA) is a chemical compound with notable biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential applications in medicine.

- Molecular Formula : C₈H₈FNO₃

- Molecular Weight : 185.15 g/mol

- IUPAC Name : 2-ethoxy-5-fluoroisonicotinic acid

- CAS Number : 1809157-96-7

Synthesis

The synthesis of EFIA typically involves the reaction of 2-ethoxyisonicotinic acid with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions. This method allows for the selective introduction of the fluorine atom, which is crucial for enhancing the compound's biological activity and specificity.

Antimicrobial Properties

Research indicates that EFIA exhibits significant antimicrobial activity against various pathogens. The presence of the fluorine atom enhances its interaction with microbial enzymes, potentially leading to increased efficacy compared to non-fluorinated analogs.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

EFIA has been evaluated for its anticancer properties, particularly its ability to inhibit cell proliferation in various cancer cell lines. Studies have shown that EFIA can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.

The mechanism by which EFIA exerts its anticancer effects involves:

- Inhibition of Tyrosine Kinases : EFIA acts as a potent inhibitor of receptor tyrosine kinases (RTKs), which are often overexpressed in cancer cells. By inhibiting these kinases, EFIA disrupts downstream signaling pathways that promote cell growth and survival .

- Induction of Apoptosis : The compound triggers apoptotic pathways by activating caspases and increasing the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins.

- Cell Cycle Arrest : EFIA has been shown to induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating .

Case Studies

- Study on Breast Cancer Cells : In a preclinical study involving MCF-7 breast cancer cells, EFIA demonstrated a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM. The study highlighted the compound's potential as a therapeutic agent in breast cancer treatment .

- In Vivo Efficacy : An animal model study showed that administration of EFIA significantly reduced tumor size in xenograft models of colon cancer, with a reduction rate of up to 50% compared to control groups .

Comparison with Similar Compounds

EFIA is often compared to other isonicotinic acid derivatives to assess its unique properties:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 2-Ethoxyisonicotinic acid | Moderate | Low |

| 5-Fluoroisonicotinic acid | Low | Moderate |

| Isonicotinic acid | Low | Low |

The presence of both ethoxy and fluoro groups in EFIA contributes to its enhanced biological activity, making it a promising candidate for further development.

Future Directions

The ongoing research into EFIA's biological activity suggests several avenues for future investigation:

- Mechanistic Studies : Further elucidation of the specific molecular targets and pathways affected by EFIA will enhance understanding and facilitate the design of more potent derivatives.

- Clinical Trials : The transition from preclinical studies to clinical trials will be essential to evaluate the safety and efficacy of EFIA in human populations.

- Formulation Development : Research into optimal delivery methods and formulations could improve bioavailability and therapeutic outcomes.

Q & A

Q. What are the recommended analytical techniques for characterizing 2-Ethoxy-5-fluoroisonicotinic acid, and how should data be interpreted?

Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For purity assessment, use high-performance liquid chromatography (HPLC) with UV detection. NMR chemical shifts for the ethoxy group (~1.3–1.5 ppm for CH₃ and ~3.4–4.0 ppm for CH₂) and fluorine substituents (specific coupling patterns in ¹⁹F NMR) are critical for structural confirmation. Always compare spectral data with literature or computational predictions .

Q. What safety precautions are essential when handling fluorinated aromatic acids like 2-Ethoxy-5-fluoroisonicotinic acid?

Use fume hoods, nitrile gloves, and protective goggles. Fluorinated compounds may release toxic fumes upon decomposition. Store in airtight containers at ambient temperatures, avoiding prolonged storage due to potential degradation . For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of according to hazardous waste protocols .

Q. How should researchers design synthetic pathways for derivatives of 2-Ethoxy-5-fluoroisonicotinic acid?

Start with functional group compatibility analysis. The ethoxy group is sensitive to strong acids/bases, so employ mild conditions (e.g., Suzuki-Miyaura coupling for aryl modifications). Optimize reaction solvents (e.g., DMF or THF) and catalysts (e.g., Pd/C for hydrogenation). Monitor reactions via TLC or LC-MS and validate products with orthogonal techniques (NMR, HRMS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for fluorinated isonicotinic acid derivatives?

Discrepancies in NMR or MS data often arise from impurities, tautomerism, or solvent effects. For example, fluorine’s electronegativity may alter coupling constants in ¹H NMR. Use deuterated solvents consistently and repeat analyses under standardized conditions. Cross-validate with computational chemistry tools (e.g., DFT calculations for NMR chemical shift prediction) . If contradictions persist, consider alternative synthetic routes to isolate intermediates .

Q. What strategies optimize the stability of 2-Ethoxy-5-fluoroisonicotinic acid in long-term studies?

Degradation mechanisms include hydrolysis of the ethoxy group or defluorination. Conduct accelerated stability studies under varying pH, temperature, and humidity. Use antioxidants (e.g., BHT) in storage solutions and avoid exposure to UV light. For aqueous systems, lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life .

Q. How should researchers address conflicting bioactivity results in cell-based assays involving fluorinated aromatic acids?

Contradictions may stem from assay interference (e.g., fluorescence quenching) or cell-line variability. Include controls for autofluorescence and solvent toxicity (e.g., DMSO). Validate results across multiple cell lines and use orthogonal assays (e.g., enzymatic vs. cellular uptake). Apply statistical rigor (e.g., ANOVA with post-hoc tests) and document batch-to-batch compound variability .

Methodological Guidance

Q. What are best practices for reporting synthetic protocols and reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Describe reaction conditions (temperature, time, solvent purity) in detail.

- Report yields as isolated, purified masses.

- Provide spectral data for all novel compounds in supplementary materials.

- For known compounds, cite prior syntheses and include proof of identity (e.g., melting point comparison) .

Q. How to conduct systematic literature reviews for fluorinated isonicotinic acid analogs?

- Use tailored search strings in databases (e.g., SciFinder, PubMed):

("2-Ethoxy-5-fluoroisonicotinic acid" OR "fluorinated isonicotinic acid") AND (synthesis OR bioactivity). - Apply inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010).

- Critically appraise methodologies using tools like GRADE for evidence quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.